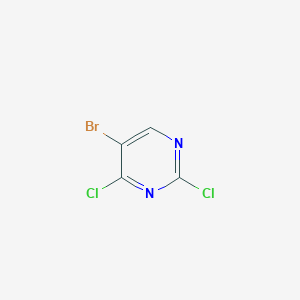

5-Bromo-2,4-dichloropyrimidine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Synthesis

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in the realm of organic chemistry and drug discovery. ajchem-a.comgsconlinepress.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a vast number of biologically active compounds. ajchem-a.comgsconlinepress.com The presence of the pyrimidine ring system in a molecule can confer a range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. ajchem-a.comtandfonline.commdpi.com The ability of the pyrimidine scaffold to be readily functionalized allows chemists to fine-tune the properties of the resulting molecules, making it a privileged structure in the design of novel therapeutics and functional materials. tandfonline.comscbt.com

Role of Halogenated Pyrimidines as Key Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic utility. thieme-connect.comrsc.org Halogenated pyrimidines, such as 5-Bromo-2,4-dichloropyrimidine, serve as highly reactive intermediates. rsc.orgresearchgate.net The electron-withdrawing nature of the pyrimidine ring, coupled with the presence of halogens, makes the molecule susceptible to nucleophilic aromatic substitution reactions. researchgate.net This reactivity allows for the sequential and regioselective replacement of the halogen atoms with a variety of other functional groups, providing a powerful tool for constructing complex molecular architectures. researchgate.net These halogenated intermediates are crucial in transition metal-catalyzed cross-coupling reactions, further expanding the possibilities for creating diverse and intricate molecules. rsc.orgresearchgate.net

Overview of this compound's Academic Research Context

Within the broad class of halogenated pyrimidines, this compound has carved out a significant niche in academic and industrial research. Its trifunctional nature, with three distinct halogen atoms, offers a platform for controlled, stepwise modifications. Researchers have extensively explored its reactivity to synthesize a multitude of derivatives with potential applications in various fields. For instance, it has been utilized as a precursor in the synthesis of potent endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension. acs.org The strategic manipulation of the bromine and chlorine atoms on the pyrimidine core allows for the introduction of diverse substituents, leading to the discovery of novel compounds with tailored biological activities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKXIUWKPGWBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302656 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36082-50-5 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36082-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36082-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Bromo-2,4-dichloropyrimidine

The synthesis of this compound is well-documented, with the primary route commencing from 5-bromouracil (B15302).

The most established and widely utilized method for the preparation of this compound is the chlorination of 5-bromouracil jocpr.comchemicalbook.com. This transformation is typically achieved by treating 5-bromouracil with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) jocpr.com. The reaction is generally conducted at reflux temperatures to drive the conversion to completion jocpr.comchemicalbook.com.

In some procedures, phosphorus pentachloride (PCl₅) is used in conjunction with a solvent such as 1,1,2-trichloroethane, with the reaction mixture also being heated to reflux chemicalbook.com. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material chemicalbook.com.

The general reaction scheme is as follows:

5-Bromouracil + Chlorinating Agent (e.g., POCl₃) → this compound

Upon completion, the reaction mixture is typically worked up by carefully quenching with ice water, followed by extraction with an organic solvent like dichloromethane (B109758) chemicalbook.com. The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product chemicalbook.com.

The synthesis of this compound from 2-amino-4-chloropyridine (B16104) is not a recognized or standard synthetic pathway. Literature describing the synthesis from this starting material typically leads to the formation of pyridine (B92270) derivatives, such as 5-bromo-2,4-dichloropyridine, through a series of reactions including bromination and diazotization guidechem.comgoogle.com. Therefore, this route is not considered a viable method for the production of the target pyrimidine (B1678525) compound.

Several strategies have been reported to optimize the yield and purity of this compound. The choice of reagents and reaction conditions plays a crucial role in the efficiency of the synthesis.

One common approach involves the use of a tertiary amine, such as N,N-dimethylaniline, in conjunction with phosphorus oxychloride jocpr.com. The amine can act as a catalyst and scavenger for the acidic byproducts generated during the reaction.

Purification of the final product is also a critical step for obtaining high-purity material. After the initial extraction, the crude product can be further purified by techniques such as silica (B1680970) gel column chromatography chemicalbook.com. Distillation under reduced pressure is another effective method for purification, especially when phosphorus oxychloride is used in excess, as it allows for the removal of the excess reagent and isolation of the desired product jocpr.com. By carefully controlling the reaction time, temperature, and purification methods, high yields and purities of this compound can be achieved chemicalbook.com.

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a versatile precursor for the synthesis of a wide range of more complex molecules due to the presence of two reactive chlorine atoms. These chlorine atoms can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This difference in reactivity allows for regioselective substitution, which is a key feature in the synthetic utility of this compound. However, the regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring wuxiapptec.com.

Amination reactions are a cornerstone of the derivatization of this compound, allowing for the introduction of various amino groups.

The reaction with cyclopentylamine (B150401) proceeds by treating this compound with cyclopentylamine in a suitable solvent. This reaction typically occurs at the more reactive C4 position, leading to the formation of N-(5-bromo-2-chloropyrimidin-4-yl)cyclopentylamine.

Similarly, reactions with piperazines also favor substitution at the C4 position. The nucleophilic nitrogen of the piperazine (B1678402) ring attacks the C4 carbon, displacing the chloride and forming a new carbon-nitrogen bond.

The reaction with anilines also predominantly occurs at the C4 position to yield N-aryl-5-bromo-2-chloropyrimidin-4-amine derivatives. These reactions can be influenced by the electronic nature of the substituents on the aniline (B41778) ring. The general conditions for these aminations often involve reacting the this compound with the corresponding amine in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. The regioselectivity of these reactions is a subject of ongoing study, with factors such as the substituents on the pyrimidine ring and the nature of the nucleophile playing a significant role in the outcome wuxiapptec.comnih.govacs.org.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Alkoxylation Reactions

Alkoxylation of 2,4-dichloropyrimidines serves as a common strategy for introducing alkoxy groups onto the pyrimidine ring. In these SNAr reactions, an alkoxide nucleophile preferentially displaces one of the chlorine atoms. Research on related 2,4-dichloropyrimidine (B19661) systems has shown that these reactions can be controlled to achieve regioselective substitution, typically at the C4 position, to yield 2-chloro-4-alkoxypyrimidines. researchgate.net This initial substitution product can then undergo a second SNAr reaction with other nucleophiles, such as amines, to afford diversely substituted pyrimidines. researchgate.net For instance, the reaction of this compound with methanol (B129727) can yield 5-bromo-2-chloro-4-methoxypyrimidine. chemicalbook.com

Table 1: Examples of Alkoxylation Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Methanol | 5-Bromo-2-chloro-4-methoxypyrimidine | chemicalbook.com |

| 2,4-Dichloropyrimidines | Generic Alkoxides | 2-Chloro-4-alkoxypyrimidines | researchgate.net |

Regioselectivity in Substitution Reactions

The regioselectivity of nucleophilic substitution in 5-substituted-2,4-dichloropyrimidines is a subject of considerable study. Generally, for SNAr reactions on the 2,4-dichloropyrimidine core, substitution occurs preferentially at the C4 position. wuxiapptec.com This selectivity is attributed to the electronic properties of the pyrimidine ring.

However, the nature of the substituent at the C5 position and the nucleophile itself can significantly influence this outcome. When an electron-withdrawing group is present at C5, the selectivity for C4 substitution is enhanced for many common nucleophiles. nih.govresearchgate.net Conversely, studies on related systems with electron-donating groups at other positions (e.g., C6) have shown a reversal in selectivity, favoring substitution at the C2 position. wuxiapptec.com In the specific case of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) reacting with ammonia (B1221849), the major product formed is 5-bromo-2-chloro-6-methylpyrimidin-4-amine, confirming that substitution occurs at the C4 position. researchgate.netconsensus.app Interestingly, the use of tertiary amine nucleophiles with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 has been reported to show excellent C2 selectivity, highlighting the nuanced control possible in these reactions. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both chloro and bromo substituents allows for selective palladium-catalyzed cross-coupling reactions, leveraging the generally higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition steps.

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of polyhalogenated heterocycles like this compound, the reaction can often be directed to a specific position. The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle. researchgate.net Consequently, Suzuki coupling on this compound would be expected to occur selectively at the C5 position, replacing the bromine atom. researchgate.net

Studies on analogous systems, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrate successful Suzuki coupling at the bromo-substituted position using catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane. mdpi.comresearchgate.net Electron-rich boronic acids tend to provide better yields in these reactions. mdpi.comresearchgate.net The choice of palladium catalyst and ligand can be critical in controlling selectivity, especially in finely balanced cases where C-Cl bonds are activated. rsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Substrate Type | Catalyst | Base | Solvent | Typical Reactive Site | Reference |

|---|---|---|---|---|---|

| Bromo-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane | C-Br | mdpi.comresearchgate.net |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki reaction, the reactivity order for halides is I > Br > Cl. libretexts.org This differential reactivity allows for selective coupling at the C5-bromo position of this compound, leaving the two chloro groups intact for subsequent transformations.

Successful Sonogashira couplings have been demonstrated on related bromo-aminopyrimidine substrates. wordpress.com Typical conditions involve a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂, a copper(I) source such as CuI, and an amine base like triethylamine (B128534) in a solvent such as THF. wordpress.com The reaction is generally carried out under mild conditions, often at room temperature or slightly elevated temperatures (e.g., 60°C). wikipedia.orgwordpress.com

Table 3: Representative Sonogashira Coupling Conditions

| Substrate Type | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Alkyne Partner | Reference |

|---|---|---|---|---|---|

| Diaminobromopyrimidine | PdCl₂(dppf)·CH₂Cl₂ | CuI | Triethylamine/THF | 1-Hexyne, Phenylacetylene | wordpress.com |

Other Functionalization Reactions

Cyclization Reactions for Fused Heterocyclic Systems (e.g., pyrrolo[2,3-d]pyrimidines, furo[2,3-d]pyrimidines)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines (7-deazapurines) and furo[2,3-d]pyrimidines. nih.gov The construction of these bicyclic systems often involves a sequence of reactions where the pyrimidine core is first functionalized via substitution or cross-coupling, followed by an intramolecular cyclization.

For example, the synthesis of a pyrrolo[2,3-d]pyrimidine can be initiated by a Sonogashira coupling of a protected 4-amino-5-bromo-2-chloropyrimidine (B1273702) with a terminal alkyne. The resulting 5-alkynylpyrimidine intermediate can then undergo an intramolecular cyclization to form the fused pyrrole (B145914) ring. Similarly, the synthesis of furo[2,3-d]pyrimidines can be achieved through the cyclization of appropriately substituted pyrimidine precursors, such as those derived from reactions involving phenacyloxy groups. osi.lv These multi-step sequences leverage the versatile reactivity of the starting halopyrimidine to build complex, biologically relevant scaffolds. nih.gov

Hydrazine (B178648) Derivatives Synthesis

The synthesis of hydrazine derivatives from this compound is a key transformation, yielding intermediates for various applications. This process involves the nucleophilic aromatic substitution (SNAr) reaction, where hydrazine or its derivatives act as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

The regioselectivity of this reaction is a critical aspect. In 2,4-dichloropyrimidines that are further substituted with an electron-withdrawing group at the C-5 position, such as the bromo group in this case, nucleophilic attack is generally favored at the C-4 position. This preference is attributed to the higher electrophilicity of the C-4 carbon, which is activated by the adjacent nitrogen atom and the electron-withdrawing substituent at C-5. However, reactions with certain nucleophiles can show selectivity for the C-2 position. For instance, tertiary amine nucleophiles have been reported to exhibit excellent C-2 selectivity in their reactions with 5-substituted-2,4-dichloropyrimidines.

When this compound is treated with hydrazine hydrate (B1144303), the primary product expected is the monosubstituted derivative where the chlorine at the C-4 position is replaced. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or isopropanol (B130326) at reflux temperatures. The resulting compound is 5-bromo-2-chloro-4-hydrazinylpyrimidine. Further reaction could potentially lead to the disubstituted product, 5-bromo-2,4-dihydrazinylpyrimidine, under more forcing conditions or with an excess of hydrazine.

The synthesis of 4-Amino-5-bromo-2-chloropyrimidine from this compound and ammonia serves as a useful analogy. guidechem.com This reported synthesis involves stirring the reactants at reflux for several hours, with the ammonia selectively displacing the chlorine at the C-4 position. guidechem.com Given the similar nucleophilic nature of ammonia and hydrazine, a parallel reaction pathway is anticipated.

Below is a table of potential hydrazine derivatives synthesized from this compound.

| Derivative Name | Structure | Method of Synthesis |

| 5-Bromo-2-chloro-4-hydrazinylpyrimidine | Reaction with hydrazine hydrate in a solvent such as ethanol, typically at reflux temperature. | |

| 5-Bromo-4-chloro-2-hydrazinylpyrimidine | While less favored, this isomer could potentially be formed, especially under specific catalytic or reaction conditions. | |

| 5-Bromo-2,4-dihydrazinylpyrimidine | Reaction with an excess of hydrazine hydrate, potentially at higher temperatures or for longer reaction times. |

Green Chemistry Principles in this compound Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce their environmental impact. rasayanjournal.co.in These principles focus on aspects such as the use of safer solvents, waste reduction, energy efficiency, and the use of renewable feedstocks. kuey.net

Traditional methods for the synthesis of pyrimidine derivatives often involve the use of hazardous solvents and toxic reagents. rasayanjournal.co.in However, significant progress has been made in developing more environmentally benign alternatives. These green approaches include microwave-assisted synthesis, solvent-free reactions, multicomponent reactions, and the use of biocatalysts or recyclable heterogeneous catalysts. rasayanjournal.co.inkuey.net

For the synthesis of halogenated pyrimidines, greener methods are being explored. For example, a mechanochemical approach for the iodination of pyrimidines has been developed that operates under solvent-free conditions, offering high yields and short reaction times. nih.gov This method avoids the use of toxic reagents like sulfuric acid and nitric acid that are common in traditional iodination procedures. nih.gov

In the context of this compound, green chemistry principles can be applied both to its synthesis and its subsequent derivatization. A patent for a one-step synthesis of the related 5-bromo-2-chloropyrimidine (B32469) highlights a greener approach. google.com This method utilizes hydrogen peroxide and hydrobromic acid, which are considered less hazardous than the traditional use of bromine in glacial acetic acid, a process that involves highly volatile and corrosive substances. google.compatsnap.com

Microwave-assisted synthesis is another key green technology that has been successfully applied to the synthesis of various pyrimidine derivatives. foliamedica.bg This technique can significantly reduce reaction times, improve yields, and often allows for reactions to be conducted in greener solvents or even under solvent-free conditions. kuey.netfoliamedica.bg The derivatization of this compound through nucleophilic substitution reactions could be made more environmentally friendly by employing microwave irradiation. mdpi.com

The following table compares traditional and greener approaches for the synthesis and derivatization of pyrimidines.

| Process | Traditional Method | Green Alternative | Advantages of Green Alternative |

| Synthesis of Halogenated Pyrimidines | Use of bromine in volatile and corrosive solvents like glacial acetic acid. patsnap.com | Use of hydrogen peroxide and hydrobromic acid; google.com Solvent-free mechanochemical iodination. nih.gov | Reduced use of hazardous and volatile reagents, simplified work-up, improved safety. nih.govgoogle.com |

| Derivatization (e.g., Nucleophilic Substitution) | Conventional heating in organic solvents, often requiring long reaction times. guidechem.com | Microwave-assisted synthesis, foliamedica.bg reactions in aqueous media or under solvent-free conditions. kuey.net | Drastically reduced reaction times, lower energy consumption, potential to eliminate toxic organic solvents, often leading to higher yields and cleaner products. kuey.netfoliamedica.bg |

| Catalysis | Use of stoichiometric and often toxic reagents. | Use of recyclable heterogeneous catalysts or biocatalysts. kuey.net | Catalyst can be easily recovered and reused, minimizing waste and reducing costs. Biocatalysts operate under mild conditions. kuey.net |

By integrating these green chemistry principles, the synthesis and derivatization of this compound can be made more sustainable, safer, and more efficient.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2,4 Dichloropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-bromo-2,4-dichloropyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive data for its characterization.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the number of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits a single, distinct signal. This singlet, corresponding to the lone proton at the C6 position of the pyrimidine (B1678525) ring, typically appears in the downfield region, indicative of an aromatic proton in an electron-deficient ring system. The precise chemical shift can vary slightly depending on the solvent and concentration.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| H-6 | ~8.75 | Singlet (s) | CDCl₃ |

Note: The exact chemical shift value is dependent on experimental conditions and referencing.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum shows four distinct signals, one for each carbon atom in the pyrimidine ring, confirming the molecular symmetry. The carbons attached to the electronegative chlorine and nitrogen atoms (C2 and C4) are significantly deshielded and thus appear at the lowest field. The carbon atom bonded to bromine (C5) appears at a higher field, while the carbon bearing the single proton (C6) is the most shielded of the ring carbons.

| Carbon Atom | Chemical Shift (δ) ppm | Solvent |

| C-2 | ~160.5 | CDCl₃ |

| C-4 | ~158.2 | CDCl₃ |

| C-6 | ~147.1 | CDCl₃ |

| C-5 | ~115.3 | CDCl₃ |

Note: The exact chemical shift values are dependent on experimental conditions and referencing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its pyrimidine ring and carbon-halogen bonds. nih.gov The spectrum is typically recorded as a neat sample using Attenuated Total Reflectance (ATR) or as a KBr pellet.

Key vibrational frequencies include those associated with the C=N and C=C stretching modes of the aromatic pyrimidine ring. Additionally, strong absorptions corresponding to the C-Cl and C-Br stretching vibrations are observed in the fingerprint region.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3080 | Weak |

| C=N / C=C Ring Stretch | 1500 - 1550 | Strong |

| C-Cl Stretch | 750 - 850 | Strong |

| C-Br Stretch | 550 - 650 | Medium-Strong |

Note: The table presents typical ranges for the assigned vibrational modes.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of fragmentation patterns. For this compound, the mass spectrum shows a distinctive molecular ion peak cluster. nih.gov

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) appears as a characteristic pattern of peaks. The most intense peaks in this cluster are typically observed at m/z values of 226, 228, and 230. The fragmentation of the molecular ion under electron impact conditions may involve the successive loss of halogen atoms or cleavage of the pyrimidine ring.

| Ion | m/z (Mass/Charge) | Description |

| [M]⁺ | 226, 228, 230, 232 | Molecular ion cluster |

| [M-Cl]⁺ | 191, 193, 195 | Loss of a chlorine atom |

| [M-Br]⁺ | 147, 149 | Loss of a bromine atom |

| [M-Cl-Cl]⁺ | 156, 158 | Loss of two chlorine atoms |

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a pure compound, serving as a fundamental confirmation of its empirical and molecular formula. The theoretical elemental composition of this compound (C₄HBrCl₂N₂) is calculated based on its molecular weight of 227.87 g/mol . nih.gov

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 21.08% |

| Hydrogen | H | 1.008 | 0.44% |

| Bromine | Br | 79.904 | 35.06% |

| Chlorine | Cl | 35.453 | 31.12% |

| Nitrogen | N | 14.007 | 12.29% |

Experimental values obtained from combustion analysis are expected to closely match these theoretical percentages, thereby verifying the compound's purity and elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated systems within a molecule. Heteroaromatic compounds like this compound exhibit characteristic π → π* and n → π* electronic transitions. When dissolved in a suitable solvent such as ethanol (B145695) or cyclohexane, the UV-Vis spectrum is expected to show distinct absorption maxima (λmax). The primary absorption band, corresponding to the π → π* transition of the pyrimidine ring, typically appears in the range of 260-280 nm.

| Solvent | λmax (nm) | Transition |

| Ethanol | ~270 | π → π* |

Note: The exact absorption maximum and molar absorptivity are dependent on the solvent used.

Computational Chemistry and in Silico Studies of 5 Bromo 2,4 Dichloropyrimidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how derivatives of 5-bromo-2,4-dichloropyrimidine, which serve as versatile intermediates in drug synthesis, interact with biological targets at the molecular level. biosynth.comguidechem.comchemicalbook.com

Research on related pyrimidine (B1678525) structures has demonstrated the utility of docking in identifying potent inhibitors for various enzymes. For instance, pyridine (B92270) and pyrimidine derivatives have been docked against thymidylate synthase, an important enzyme in DNA synthesis and a target for anti-colorectal cancer drugs. jocpr.com These simulations reveal key interactions, such as hydrogen bonding and hydrophobic interactions, within the active site of the target protein. jocpr.comnih.gov In studies involving thieno[2,3-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, docking has been used to assess the binding efficiency against both wild-type and mutant forms of the enzyme. nih.gov

The primary goal of these simulations is to calculate the binding affinity, often represented as a docking score, which estimates the strength of the ligand-target interaction. mdpi.com A lower binding energy generally indicates a more stable and potent interaction. semanticscholar.orgresearchgate.net For example, in the search for novel inhibitors, a library of compounds can be virtually screened, and the top candidates selected based on their docking scores for further investigation. researchgate.net Molecular dynamics (MD) simulations are often employed post-docking to confirm the stability of the predicted binding poses over time. nih.govbiotechrep.ir

| Derivative Class | Target Protein | Docking Software | Key Findings |

| Pyridine & Pyrimidine Derivatives | Thymidylate Synthase | Not Specified | Identification of hydrogen bonding and hydrophobic interactions crucial for inhibition. jocpr.com |

| Thieno[2,3-d]pyrimidines | EGFR (WT & T790M) | MOE 2019 | Revealed binding modes and scores, confirming precise binding which was later supported by MD simulations. nih.gov |

| 2,4-Diaminopyrimidines | Casein Kinase 1 Epsilon (CK1ε) | Not Specified | Identified stable binding modes and favorable intermolecular interactions. mdpi.com |

| Tetrahydropyrimidines | Dihydrofolate Reductase (DHFR) | Not Specified | Showed good interactions and drug-likeness, suggesting potential as DHFR inhibitors. echemcom.com |

This table is interactive. Click on the headers to sort the data.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for evaluating the drug-likeness of this compound derivatives. nih.govfrontiersin.org These predictive models assess the pharmacokinetic properties of compounds early in the drug discovery pipeline, helping to identify candidates with favorable profiles and avoid costly late-stage failures. nih.gov Web-based tools and software packages like SwissADME and Qikprop are commonly used to calculate various physicochemical and pharmacokinetic parameters. mdpi.comnih.gov

A key component of ADME prediction is the assessment of Lipinski's "rule of five," which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. nih.gov These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Computational models can also predict other crucial properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes like cytochrome P450. researchgate.netnih.gov The "BOILED-Egg" model, for example, provides a graphical prediction of both gastrointestinal absorption and brain access. nih.gov

These predictions are vital for optimizing lead compounds. By modifying the structure of a this compound derivative, chemists can improve its ADME profile, for example, by enhancing its solubility or metabolic stability, thereby increasing its potential as a therapeutic agent. nih.gov

| ADME Parameter | Description | Importance in Drug Design | Typical In Silico Tool |

| Molecular Weight (MW) | The mass of one mole of the compound. | Affects diffusion and absorption; compounds <500 Da are preferred (Lipinski's rule). researchgate.net | SwissADME, Qikprop |

| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability; values <5 are generally favored. researchgate.net | SwissADME, pkCSM |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Affects membrane permeability and target binding; typically should be ≤5. nih.gov | SwissADME, Qikprop |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Influences solubility and binding affinity; typically should be ≤10. nih.gov | SwissADME, Qikprop |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov | SwissADME |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Crucial for absorption and distribution; poor solubility can limit bioavailability. researchgate.net | SwissADME, Percepta |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules like this compound and its derivatives. echemcom.com DFT calculations provide detailed insights into the geometry, stability, and reactivity of these compounds at the atomic level. figshare.comresearchgate.net

DFT is employed to optimize the molecular geometry of pyrimidine derivatives, predicting bond lengths, bond angles, and torsional potentials with high accuracy. figshare.comresearchgate.net The results of these geometry optimizations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researching.cn

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding and predicting how a molecule will interact with other molecules, including biological receptors and reacting agents. figshare.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgtaylorandfrancis.com DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). taylorandfrancis.comajchem-a.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides information about the chemical stability and reactivity of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the reactivity of different sites on the this compound ring system, guiding synthetic modifications. jocpr.com

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests greater nucleophilicity. taylorandfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests greater electrophilicity. taylorandfrancis.com |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A measure of chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational analysis using DFT helps to identify the most stable three-dimensional arrangements (conformations) of flexible molecules. For derivatives of this compound that have rotatable bonds, it is crucial to determine the lowest energy conformer, as this is often the biologically active conformation that binds to a target receptor. DFT calculations can map the potential energy surface of a molecule as a function of its torsional angles, revealing the energy barriers between different conformations and identifying the global energy minimum. figshare.comresearchgate.net This information is essential for building accurate models for molecular docking and pharmacophore mapping.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For derivatives of this compound, these models are used to identify key structural features required for a desired pharmacological effect. rsc.org

SAR involves qualitatively analyzing how changes in substituents at different positions on the pyrimidine ring affect biological activity. nih.gov For example, studies on various pyrimidine derivatives have shown that the nature and position of substituents greatly influence their anticancer, anti-inflammatory, or antimicrobial activities. nih.gov

QSAR takes this analysis a step further by creating mathematical models that correlate physicochemical properties or structural features (known as descriptors) of a series of compounds with their biological activities. researchpublish.comnih.gov These descriptors can include parameters like lipophilicity, electronic properties, and steric factors. A QSAR model is typically represented by an equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized derivatives of this compound. mdpi.comnih.gov This predictive capability allows for the rational design of more potent and selective compounds, guiding synthetic efforts toward molecules with the highest probability of success. researchpublish.com Data-driven machine learning approaches are increasingly being used to develop sophisticated QSAR models for pyrimidine derivatives. mdpi.comnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Anticancer Agents

The pyrimidine (B1678525) scaffold is a core component of many anticancer drugs. 5-Bromo-2,4-dichloropyrimidine is a key starting material for novel anticancer agents, particularly kinase inhibitors. ijpcbs.com

Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., CDK4/6)

Cyclin-dependent kinases (CDKs), especially CDK4 and CDK6, are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.comresearchgate.net The development of CDK4/6 inhibitors has marked a significant advancement in the treatment of certain cancers, such as ER-positive breast cancer. mdpi.com Many CDK4/6 inhibitors are ATP-competitive and feature heterocyclic scaffolds like pyrimidine, which are designed to interact with the kinase hinge region. mdpi.comresearchgate.net While specific examples detailing the direct use of this compound for the synthesis of prominent CDK4/6 inhibitors are not extensively documented in the literature, its role as a precursor for substituted pyrimidines makes it a valuable tool for generating novel compounds aimed at this target class. The development of various pyrimidine-based scaffolds, such as thiazolyl-pyrimidines and benzimidazolyl-pyrimidines, has been a key strategy in the discovery of potent and selective CDK inhibitors. mdpi.com

Tyrosine Kinase Inhibitors (e.g., Bcr/Abl Kinase, EGFR-TK)

Tyrosine kinases are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activation is a common driver of cancer.

Bcr/Abl Kinase Inhibitors

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). nih.gov The development of tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl has revolutionized CML treatment. nih.gov Research has demonstrated that this compound is an effective starting material for the synthesis of novel Bcr-Abl inhibitors. ijpcbs.comresearchgate.net

In one study, a series of 5-bromo-pyrimidine derivatives were synthesized using this compound as the initial reactant. researchgate.net These compounds were evaluated for their in vitro cytotoxic activity against several cancer cell lines, including the K562 human chronic myeloid leukemia cell line, which is positive for the Bcr-Abl fusion protein. Several of the synthesized analogues emerged as potent inhibitors of the Bcr/Abl kinase, with some showing promise as potential leads for developing alternatives to existing therapies like Dasatinib. researchgate.net The general synthetic approach involves multi-step reactions starting from this compound to create complex heterocyclic systems. ijpcbs.com

Below is a table summarizing the in vitro Bcr/Abl inhibitory and cytotoxic activity of selected novel bromo-pyrimidine analogues.

| Compound ID | Bcr/Abl Kinase Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) against K562 cells |

| 6g | 0.021 | 0.024 |

| 7d | 0.015 | 0.019 |

| 9c | 0.018 | 0.016 |

| 10e | 0.012 | 0.011 |

| Dasatinib (Standard) | 0.010 | 0.010 |

| Data sourced from research on novel bromo-pyrimidine analogues. researchgate.net |

EGFR-TK Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov This makes it a prime target for anticancer drug development. The chemical structures of many approved EGFR-TKIs are based on aminopyrimidine or quinazoline nuclei. nih.govmdpi.com While numerous EGFR inhibitors are built upon a pyrimidine framework, direct synthetic pathways originating from this compound are not as commonly reported as for other kinase targets. However, the synthesis of almonertinib, an approved EGFR inhibitor, utilizes the closely related 2,4-dichloropyrimidine (B19661), highlighting the importance of this class of reagents in accessing the core pyrimidine structure essential for inhibitory activity. nih.gov

Thymidylate Synthase Inhibitors

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. nih.govtaylorandfrancis.com Inhibition of TS leads to a depletion of dTMP, causing DNA damage and cell death, which makes it a key target in cancer chemotherapy. wikipedia.orgtaylorandfrancis.com The most well-known TS inhibitors are fluoropyrimidine-based drugs, such as 5-Fluorouracil (5-FU), and antifolates like Pemetrexed and Raltitrexed. nih.govwikipedia.org Although the pyrimidine ring is central to the mechanism of TS (as the substrate, dUMP, is a pyrimidine nucleotide), current literature does not prominently feature this compound as a starting material for the synthesis of established or novel TS inhibitors. The focus in this area has largely been on modifying uracil or folic acid analogues. nih.govnih.gov

Mechanisms of Antiproliferative Activity

The antiproliferative activity of compounds derived from this compound is directly linked to the biological targets they are designed to inhibit.

Kinase Inhibition: For derivatives that act as tyrosine kinase inhibitors (e.g., Bcr-Abl inhibitors), the primary mechanism is the blockage of ATP binding to the kinase domain. This action inhibits the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrates. frontiersin.org In the case of Bcr-Abl, this leads to the shutdown of signaling pathways that promote dysregulated growth and survival of leukemia cells. nih.gov Inhibition of downstream proteins like STAT5 and Crkl can lead to cell cycle arrest, often in the G2 phase, and the induction of apoptosis (programmed cell death). frontiersin.org

Cell Cycle Arrest: For compounds targeting CDKs, the mechanism involves inhibiting the phosphorylation of the Retinoblastoma (Rb) protein. nih.gov This prevents the release of the E2F transcription factor, thereby blocking the cell's transition from the G1 to the S phase of the cell cycle and halting proliferation. researchgate.net

Development of Antiviral Compounds

This compound is recognized as a building block in the development of various pharmaceuticals, including antiviral agents. chemimpex.com The pyrimidine core is a fundamental component of nucleosides, and modified pyrimidine nucleoside analogues, such as Sorivudine and Trifluridine, have been investigated for their antiviral properties against viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.gov These agents often work by inhibiting viral DNA polymerase. nih.gov However, specific, detailed examples of antiviral drugs currently in clinical use that are synthesized directly from this compound are not widely available in published research.

Research on Antimicrobial and Antifungal Agents

In addition to its use in anticancer research, this compound has served as a starting point for the synthesis of novel antimicrobial and antifungal agents. ijpcbs.com Pyrimidine derivatives have a long history of being investigated for a broad spectrum of biological activities, including antimicrobial effects. nih.govresearchgate.net

A study involving the synthesis of a novel series of 5-bromo-pyrimidine derivatives from this compound demonstrated that several of the resulting compounds exhibited significant, broad-spectrum antimicrobial activity. ijpcbs.com The compounds were tested against a panel of bacteria and fungi, with some derivatives showing promising results compared to standard reference drugs.

The table below highlights the antimicrobial activity of selected compounds from this series.

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus niger |

| 5a | +++ | ++ | ++ | +++ | ++ |

| 5c | +++ | +++ | ++ | +++ | +++ |

| 5e | +++ | +++ | +++ | +++ | +++ |

| 6b | ++ | +++ | ++ | ++ | +++ |

| 6d | +++ | +++ | +++ | +++ | +++ |

| 6h | +++ | +++ | +++ | +++ | +++ |

| Activity Key: (+++) High Activity, (++) Moderate Activity. Data derived from studies on novel bromo-pyrimidine derivatives. ijpcbs.com |

Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for new antibacterial agents. Pyrimidine derivatives have shown promise in this area. Research has demonstrated that derivatives of 5-halopyrimidines possess notable antibacterial properties.

One study involved the synthesis of a series of 2-arylalkylthio-5-halo-6-methylpyrimidin-4(3H)-one derivatives. These compounds were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that some of the synthesized compounds exhibited promising antibacterial activity, with some derivatives showing efficacy comparable to the reference drug, Benzyl penicillin.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 2-Arylalkylthio-5-halo-6-methylpyrimidin-4(3H)-one Derivatives | Staphylococcus aureus (Gram-positive) | Promising |

| 2-Arylalkylthio-5-halo-6-methylpyrimidin-4(3H)-one Derivatives | Escherichia coli (Gram-negative) | Promising |

Antifungal Activity

In addition to antibacterial properties, pyrimidine derivatives have also been investigated for their antifungal potential. The aforementioned study on 2-arylalkylthio-5-halo-6-methylpyrimidin-4(3H)-one derivatives also assessed their activity against the fungal pathogen Candida albicans. The findings revealed that the synthesized compounds displayed promising antifungal results when compared to the reference drug, Fluconazole. nih.gov This highlights the broad-spectrum antimicrobial potential of pyrimidine-based compounds derived from 5-halopyrimidines.

| Compound | Target Fungus | Activity Level |

|---|---|---|

| 2-Arylalkylthio-5-halo-6-methylpyrimidin-4(3H)-one Derivatives | Candida albicans | Promising |

Anti-biofilm Activities

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Consequently, there is a growing interest in developing agents that can inhibit biofilm formation or eradicate existing biofilms. Halogenated pyrimidines have emerged as a class of compounds with potential anti-biofilm activity.

Studies have shown that certain pyrimidine derivatives can effectively inhibit biofilm formation by pathogenic bacteria. For instance, research on halogenated pyrimidines demonstrated their ability to disrupt biofilms of Staphylococcus aureus and enterohemorrhagic Escherichia coli (EHEC). nih.govresearchgate.net Specifically, compounds such as 2-amino-5-bromopyrimidine and 2,4-dichloro-5-fluoropyrimidine have shown significant inhibitory effects on biofilm formation. nih.govresearchgate.net The mechanism of action is believed to involve the downregulation of key genes responsible for biofilm integrity and development. nih.gov For example, in EHEC, active pyrimidine compounds were found to reduce the expression of curli genes (csgA and csgB), which are crucial for bacterial adhesion and biofilm formation. nih.gov

| Compound Type | Target Bacteria | Reported Effect |

|---|---|---|

| Halogenated Pyrimidines (e.g., 2-amino-5-bromopyrimidine) | Enterohemorrhagic Escherichia coli (EHEC) | Inhibition of biofilm formation |

| Halogenated Pyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) | Staphylococcus aureus | Inhibition of biofilm formation |

Exploration of Neurological and Cardiovascular Agents

The versatility of the this compound scaffold extends to the development of agents targeting the central nervous system and cardiovascular system.

GABA-B Receptor Positive Allosteric Modulators

Positive allosteric modulators (PAMs) of the GABA-B receptor are of significant interest for treating various neurological and psychiatric disorders. These modulators enhance the effect of the endogenous ligand, GABA, offering a more subtle and potentially safer therapeutic approach compared to direct agonists. The pyrimidine scaffold has been identified as a promising framework for the development of novel GABA-B PAMs. While direct synthesis from this compound is not explicitly detailed in the provided search results, the structural features of known pyrimidine-based PAMs suggest its potential as a starting material.

Endothelin Receptor Antagonists

Endothelin receptor antagonists are crucial in the management of cardiovascular diseases, particularly pulmonary arterial hypertension. A notable example is Macitentan, a potent dual endothelin receptor antagonist. The chemical structure of Macitentan features a N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide backbone. acs.orgresearchgate.net The synthesis of Macitentan involves the use of a 5-bromo-2-chloropyrimidine (B32469) derivative, highlighting the critical role of the 5-bromopyrimidine moiety in the structure and activity of this class of drugs. acs.orggoogle.com Macitentan acts by blocking both endothelin A (ETA) and endothelin B (ETB) receptors, leading to vasodilation and antiproliferative effects. google.com

| Compound | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Macitentan | Dual Endothelin Receptor (ETA and ETB) Antagonist | Pulmonary Arterial Hypertension |

Anticonvulsant Activity of Derivatives

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs remains an important area of research. Pyrimidine derivatives have long been recognized for their potential as anticonvulsant agents. Several studies have focused on synthesizing and evaluating the anticonvulsant properties of various pyrimidine-based compounds.

Derivatives synthesized from this compound have shown promising results in preclinical seizure models. For instance, a study on novel 7-substituted- nih.govnih.govgoogle.comtriazolo[4,3-f]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test. One of the most active compounds, 7-(4-chlorophenoxy)- nih.govnih.govgoogle.comtriazolo[4,3-f]pyrimidine, exhibited a median effective dose (ED50) of 34.7 mg/kg in this model.

| Compound Class | Seizure Model | Reported Activity |

|---|---|---|

| 7-substituted- nih.govnih.govgoogle.comtriazolo[4,3-f]pyrimidine derivatives | Maximal Electroshock (MES) test | Significant anticonvulsant activity |

Synthesis of Nucleoside Analogs and Their Biological Implications

This compound is a key intermediate in the synthesis of various nucleoside analogs, which are a cornerstone in the development of antiviral and anticancer agents. chemimpex.com Nucleoside analogs mimic natural nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes involved in nucleic acid synthesis, thereby disrupting viral replication or cancer cell proliferation. scienceopen.comresearchgate.net The bromine and chlorine atoms on the pyrimidine ring of this compound are reactive sites that allow for the attachment of sugar moieties and other functional groups to create a diverse range of modified nucleosides.

The 5-bromo substituent is particularly useful as it serves as a handle for further synthetic transformations. fiu.edu For instance, it facilitates the introduction of other groups at the C5 position, which can significantly influence the biological activity of the resulting nucleoside analog. The development of these analogs is a critical area of research, with several compounds having been approved for clinical use in treating viral infections like HIV, hepatitis B and C, and various cancers. fiu.edunih.gov

Research has focused on creating novel analogs by modifying both the pyrimidine base and the sugar component. For example, carbocyclic nucleoside analogs, where the furanose oxygen of the sugar ring is replaced by a methylene group, have been synthesized to improve metabolic stability. In one study, a pyrazole amide carbocyclic nucleoside analog exhibited modest but selective anti-HIV-1 activity with an EC₅₀ value of 24 µM. nih.gov Other modifications include the synthesis of 1,2,3-triazolyl nucleoside analogs, which have shown moderate antiviral activity against the influenza A (H1N1) virus. nih.gov

The biological activity of these synthesized analogs is highly dependent on their specific chemical structure. The strategic modification of the pyrimidine scaffold, often starting from precursors like this compound, allows for the fine-tuning of their therapeutic properties.

Table 1: Examples of Synthesized Nucleoside Analogs and Their Activity

| Compound Class | Target/Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazole amide carbocyclic nucleoside | HIV-1 | EC₅₀ | 24 µM | nih.gov |

| 1,2,3-Triazolyl nucleoside analog (2i) | Influenza A (H1N1) | IC₅₀ | 57.5 µM | nih.gov |

| 1,2,3-Triazolyl nucleoside analog (5i) | Influenza A (H1N1) | IC₅₀ | 24.3 µM | nih.gov |

Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov It is an analog of the purine ring system found in natural nucleosides, where the nitrogen atom at position 7 is replaced by a carbon atom. researchgate.net This structural change provides an opportunity for further functionalization at the C7 position and often leads to enhanced biological activity. This compound is a crucial precursor for constructing this bicyclic system. The synthesis typically involves building the pyrrole (B145914) ring onto the existing pyrimidine core.

Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. mdpi.com For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated for their cytotoxic effects against several cancer cell lines. mdpi.com One compound from this series, designated 5k, emerged as a potent multi-targeted kinase inhibitor. mdpi.com

Compound 5k demonstrated significant inhibitory activity against several key enzymes involved in cancer progression, including EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values comparable to or better than the established kinase inhibitor sunitinib. mdpi.com Mechanistic studies showed that compound 5k could induce cell cycle arrest and apoptosis in liver cancer (HepG2) cells. mdpi.com Molecular docking studies further suggested that its binding interactions within the active sites of these kinases were similar to those of sunitinib. mdpi.com These findings underscore the importance of the pyrrolo[2,3-d]pyrimidine scaffold, accessible from this compound, as a template for designing novel and effective multi-targeted anticancer agents. nih.govmdpi.com

Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivative 5k

| Kinase Target | IC₅₀ of Compound 5k | IC₅₀ of Reference Drug (Sunitinib) | Reference |

|---|---|---|---|

| EGFR | 79 nM | 93 nM | mdpi.com |

| Her2 | 40 nM | N/A | mdpi.com |

| VEGFR2 | 136 nM | 261 nM | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoniazid |

| Sunitinib |

| Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5 carboxylate |

| Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |

| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide |

| Thiolactomycin |

| Erlotinib |

Applications in Agrochemical Research and Development

Synthesis of Herbicides and Weed Control Agents

5-Bromo-2,4-dichloropyrimidine serves as a key precursor in the synthesis of pyrimidine-based herbicides designed for effective weed control. chemimpex.comguidechem.com The pyrimidine (B1678525) scaffold is a core component of several classes of herbicides, including those that act as inhibitors of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). nih.govacs.orgnih.gov This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.gov By inhibiting AHAS, these herbicides disrupt plant growth and development, leading to weed death. nih.govnih.gov

Researchers have successfully synthesized novel herbicidal compounds by utilizing dichloropyrimidine derivatives. For instance, a series of pyrimidine thiourea (B124793) compounds were developed that demonstrated significant herbicidal activity against various weeds. nih.gov In preliminary bioassays, certain synthesized compounds showed potent inhibitory effects on the root growth of weeds like Digitaria adscendens and Amaranthus retroflexus. nih.gov

Another approach involves the creation of pyrimidine–biphenyl hybrids. acs.org These compounds have shown high efficacy as AHAS inhibitors, with some derivatives exhibiting greater inhibitory activity against Arabidopsis thaliana AHAS than commercial herbicides like bispyribac. acs.org These hybrids have demonstrated excellent post-emergence herbicidal activity and a broad spectrum of weed control at low application rates. acs.org Furthermore, they have proven effective against herbicide-resistant weeds, highlighting their potential to combat the growing issue of weed resistance. acs.org

| Compound Class | Target Weed(s) | Mechanism of Action | Key Research Finding |

|---|---|---|---|

| Pyrimidine Thioureas | Brassica napus L., Digitaria adscendens, Echinochloa crus-galli | AHAS Enzyme Inhibition | Compound 4d showed an 81.5% inhibition rate on the root growth of Brassica napus L. nih.gov |

| Pyrimidine-Biphenyl Hybrids | Descurainia sophia, Ammannia arenaria (including resistant biotypes) | AHAS Enzyme Inhibition | Compounds 4aa and 4bb showed higher herbicidal activity against AHAS inhibitor-resistant weeds than the commercial herbicide bispyribac. acs.org |

| Pyrimidine-based Chlorsulfuron Derivatives | General weed control in wheat fields | AHAS Enzyme Inhibition | Synthesized derivatives maintained high herbicidal activity while showing accelerated degradation rates in soil, potentially improving crop safety for rotational crops like corn. nih.gov |

Development of Fungicides for Crop Protection

The utility of this compound extends to the development of fungicides for protecting crops from various fungal pathogens. chemimpex.comguidechem.com The pyrimidine ring is a common feature in many commercial fungicides, and its derivatives are continuously explored for novel antifungal properties. nih.gov The development of new fungicides is critical for managing plant diseases and addressing the evolution of fungicide-resistant fungal strains. nih.govapsnet.org

Research into dichloropyrimidine derivatives has yielded compounds with significant antifungal capabilities. For example, N-(4,6-dichloropyrimidine-2-yl)benzamide, a compound synthesized by modifying the structure of the herbicide safener fenclorim, exhibited noteworthy antifungal activity. mdpi.com This compound demonstrated better performance against pathogenic fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum when compared to the commercial fungicide pyrimethanil. mdpi.com

Further studies have focused on creating hybrid molecules that incorporate the pyrimidine structure. A series of coumarin (B35378) derivatives containing a pyrimidine amine moiety were synthesized and tested against a panel of seven plant pathogenic fungi. nih.gov Several of these compounds displayed good, broad-spectrum fungicidal activity. Notably, compounds 4b and 4d in the study showed higher inhibitory activity against Rhizoctonia solani than the control fungicide diflumetorim (B165605). nih.gov These findings underscore the potential of using pyrimidine intermediates to discover and develop new fungicidal agents for sustainable agriculture. chemimpex.commdpi.com

| Compound/Derivative | Target Fungi | Key Research Finding |

|---|---|---|

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Sclerotinia sclerotiorum, Fusarium oxysporum | Exhibited improved antifungal activity compared to pyrimethanil. mdpi.com |

| Pyrimidine Amine-containing Coumarins (Compound 4b) | Rhizoctonia solani | Showed higher inhibitory activity (EC50 value of 11.3 µg/mL) than the control diflumetorim (EC50 of 19.8 µg/mL). nih.gov |

| Pyrimidine Amine-containing Coumarins (Compound 4d) | Rhizoctonia solani | Demonstrated strong inhibitory activity with an EC50 value of 13.7 µg/mL. nih.gov |

Modulating Biological Pathways in Plants and Pests

The effectiveness of agrochemicals derived from this compound lies in their ability to modulate specific biological pathways in target organisms like plants and pests. chemimpex.com The pyrimidine structure serves as a versatile scaffold that can be tailored to interact with and inhibit critical enzymes or proteins, thereby disrupting essential life processes. nih.gov

A primary example of this modulation in the context of weed science is the inhibition of the Acetohydroxyacid Synthase (AHAS) enzyme. nih.govacs.org Herbicides synthesized from pyrimidine intermediates are often designed specifically to target the active site of this enzyme. nih.gov AHAS is a vital enzyme found only in plants and microorganisms, making it an ideal target for selective herbicides with low toxicity to mammals. nih.gov By blocking the AHAS pathway, these herbicides prevent the synthesis of amino acids essential for protein production and cell growth, ultimately leading to the death of susceptible weeds. nih.govnih.gov The development of pyrimidine derivatives that can effectively inhibit AHAS, including strains that have developed resistance to other herbicides, is a significant area of agrochemical research. acs.org This targeted approach allows for the creation of highly effective weed control agents that are crucial for modern agricultural production. chemimpex.com

Applications in Materials Science and Other Fields of Organic Chemistry

Utilization in Specialty Polymers and Coatings

5-Bromo-2,4-dichloropyrimidine is utilized in the field of material science for the production of specialty polymers and coatings. chemimpex.com The incorporation of this compound into polymer structures can enhance their properties, such as durability and resistance to environmental factors. chemimpex.com The presence of halogen atoms can impart flame-retardant properties and improve the thermal stability of the resulting materials. Its role as a monomer or an additive allows for the modification of polymer backbones, leading to materials with tailored characteristics for specialized applications.

Role in the Synthesis of Fine Chemicals

The synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries, represents a primary application for this compound. It functions as a key intermediate in the creation of a wide array of bioactive molecules. chemimpex.comguidechem.com

In agrochemical production, it is a precursor for developing herbicides and fungicides, contributing to effective weed and fungal control in agriculture. chemimpex.comguidechem.com In the pharmaceutical sector, it is instrumental in developing antiviral and anticancer agents. chemimpex.com For instance, it can be used as a starting reagent for synthesizing positive allosteric modulators for GABA-B receptors and various pyridine-pyrimidine analogues. lifechempharma.com Its utility lies in its ability to facilitate the introduction of the pyrimidine (B1678525) scaffold into larger, more complex molecules, which is a common feature in many biologically active compounds. guidechem.com

| Application Area | Synthesized Products | Reference |

| Agrochemicals | Herbicides, Fungicides | chemimpex.comguidechem.com |

| Pharmaceuticals | Antiviral agents, Anticancer agents, GABA-B receptor modulators | chemimpex.comlifechempharma.com |

General Organic Synthesis as a Versatile Building Block

Chemists widely employ this compound as a versatile building block in organic synthesis. chemimpex.comguidechem.com Its structure offers a platform for introducing bromine and chlorine moieties into different molecules, enabling the formation of complex molecular architectures. guidechem.com The differential reactivity of the chlorine atoms at the C2 and C4 positions, along with the bromine at the C5 position, allows for selective and sequential reactions. This controlled reactivity makes it a valuable tool for chemists to efficiently create intricate molecules. chemimpex.com

One notable example of its application is in the synthesis of the pharmaceutical drug Palbociclib, where it serves as a crucial starting material. biosynth.com The compound's adaptability makes it a staple reagent for developing novel compounds with specific efficacy and functions in medicinal chemistry. chemimpex.com

| Feature | Description | Reference |

| Function | Building block / Intermediate | chemimpex.comguidechem.com |

| Key Structural Elements | Pyrimidine ring with two chlorine atoms and one bromine atom | guidechem.com |

| Utility | Allows for the introduction of diverse functional groups | chemimpex.com |

| Example Synthesis | Used in the synthesis of the drug Palbociclib | biosynth.com |

Biochemical Research: Probes for DNA and RNA Processes

In the realm of biochemical research, this compound serves as a foundational component for synthesizing nucleoside analogs. chemimpex.com These synthetic analogs are critical tools for studying the processes involving DNA and RNA. chemimpex.com By incorporating modified nucleobases derived from this pyrimidine, researchers can create probes to investigate genetic mechanisms, such as DNA replication, transcription, and repair. These nucleoside analogs can mimic natural nucleosides, allowing them to be integrated into nucleic acid chains, thereby providing a means to explore the structure, function, and dynamics of DNA and RNA. chemimpex.com

Environmental Impact and Sustainability Research

Studies on Environmental Fate and Persistence

Direct studies detailing the environmental fate and persistence of 5-Bromo-2,4-dichloropyrimidine are not extensively documented in current scientific literature. However, the degradation and persistence of structurally related halogenated pyrimidines and other organohalogen compounds have been investigated, offering potential insights.

Persistence and Degradation Pathways: Halogenated organic compounds are often resistant to natural degradation processes. nih.gov The carbon-halogen bond is generally strong, making these compounds less susceptible to microbial breakdown. nih.gov The persistence of such compounds in the environment is a significant concern, as it can lead to long-term contamination of soil and water. tecamgroup.com

Potential degradation pathways for halogenated aromatic compounds include:

Biodegradation: Microorganisms have evolved enzymatic pathways to degrade some halogenated compounds, although this process can be slow. nih.gov Anaerobic biodegradation can sometimes occur through reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. mdpi.com Studies on other brominated compounds, like 5-bromouracil (B15302), have shown that reductive dehalogenation can occur under anaerobic conditions. usgs.gov

Photodegradation: Sunlight can induce the degradation of some chemical compounds. The effectiveness of photodegradation depends on the compound's ability to absorb UV radiation and the presence of other substances in the environment that can facilitate the process. nih.gov

Hydrolysis: The reaction with water can lead to the breakdown of some organic compounds. The rate of hydrolysis is dependent on factors like pH and temperature.

Soil and Water Contamination: Due to their chemical stability, there is a potential for halogenated compounds to persist in soil and leach into groundwater, leading to contamination of water resources. tecamgroup.com The mobility of such compounds in soil is influenced by their sorption characteristics, which are dependent on soil composition, organic matter content, and pH. mdpi.comnih.gov

Ecological Impact Assessments in Aquatic Environments

Toxicity to Aquatic Organisms: Halogenated compounds can exhibit toxicity to aquatic life. fishersci.com For instance, safety data for a related compound, 4,6-Dichloropyrimidine, indicates that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com The introduction of pyrimidine (B1678525) derivatives into aquatic ecosystems is a concern due to their potential to cause oxidative stress and other adverse effects in aquatic organisms. nih.gov

The potential for bioaccumulation, where a substance builds up in an organism, is a key consideration for persistent organic pollutants. gdut.edu.cn Compounds that are lipophilic (fat-soluble) have a higher tendency to accumulate in the fatty tissues of organisms. While specific data for this compound is lacking, the general class of novel brominated flame retardants has shown high bioaccumulative properties. gdut.edu.cn

Below is a hypothetical data table illustrating the kind of data that would be generated in an ecological impact assessment. Note: This data is illustrative and not based on actual experimental results for this compound.

Hypothetical Ecotoxicity Data for this compound

| Organism | Endpoint | Concentration (mg/L) | Exposure Time |

|---|---|---|---|

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 1.5 | 48 hours |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 (Mortality) | 0.8 | 96 hours |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 2.2 | 72 hours |

Responsible Synthesis and Disposal Methodologies

Responsible management of this compound encompasses both its synthesis and its eventual disposal, aiming to minimize environmental impact.

Synthesis Methodologies: Several methods for the synthesis of this compound have been documented. A common approach involves the treatment of 5-bromouracil with a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride. chemicalbook.comprepchem.com

Comparison of Synthesis Routes for this compound

| Starting Material | Reagents | Solvent | Reported Yield | Potential Environmental Considerations |

|---|---|---|---|---|

| 5-Bromouracil | Phosphorus pentachloride (PCl5) | 1,1,2-Trichloroethane | ~99% chemicalbook.com | Use of a chlorinated solvent and a hazardous reagent (PCl5). |

| 5-Bromouracil | Phosphorus oxychloride (POCl3) | None (reagent as solvent) | ~82% prepchem.com | Use of a corrosive and hazardous reagent; evolves HCl gas. |